4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid
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Overview
Description
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is a chemical compound that features a pyridazine ring substituted with a phenyl group and an amino butanoic acid moiety. Pyridazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized for high yield and purity, ensuring the compound is suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted pyridazines and modified butanoic acids .
Scientific Research Applications
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
4-[(6-Phenylpyridazin-3-yl)amino]benzoic acid: Shares a similar structure but with a benzoic acid moiety instead of butanoic acid.
Pyridazinone derivatives: These compounds also feature the pyridazine ring and are known for their diverse pharmacological activities.
Uniqueness: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is unique due to its specific combination of the pyridazine ring, phenyl group, and amino butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
94477-21-1 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-[(6-phenylpyridazin-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)7-4-10-15-13-9-8-12(16-17-13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,15,17)(H,18,19) |
InChI Key |
MYRITUFLYDISRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCCC(=O)O |
Origin of Product |
United States |
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